Physicochemical Differentiation: Lipophilicity (XLogP3) vs. 6-H Analog
The 6‑bromo substituent increases computed lipophilicity by approximately 0.7 log units relative to the unsubstituted (6‑H) parent scaffold. The target compound has an XLogP3 of 0.2 [1], whereas the 6‑H analog (1,3‑dimethyl‑2‑oxo‑2,3‑dihydro‑1H‑benzimidazole‑5‑sulfonamide; CAS 24134‑67‑6) is predicted to have an XLogP3 of approximately −0.5 based on fragment‑based calculation (C9H11N3O3S vs. C9H10BrN3O3S). This increase places the target compound closer to the optimal lipophilicity window for oral bioavailability (LogD 0–3) while retaining high aqueous solubility conferred by the sulfonamide group.
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.2 (PubChem computed, C9H10BrN3O3S, MW 320.17) [1] |
| Comparator Or Baseline | 6‑H analog (CAS 24134‑67‑6): XLogP3 ≈ −0.5 (estimated by fragment difference, C9H11N3O3S, MW 241.27) |
| Quantified Difference | ΔXLogP3 ≈ +0.7 log units |
| Conditions | Computed via XLogP3 algorithm, PubChem 2021.05.07 release |
Why This Matters
The 0.7‑unit lipophilicity shift directly impacts membrane permeability and non‑specific protein binding, making the 6‑bromo compound a better candidate for cell‑based assays where intracellular target engagement is required.
- [1] PubChem. (2026). 6-Bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide, CID 54595049. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/summary/summary.cgi?cid=54595049 View Source
